molecular formula C13H14N2O2 B2546730 N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide CAS No. 921543-39-7

N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide

Cat. No.: B2546730
CAS No.: 921543-39-7
M. Wt: 230.267
InChI Key: NMYSXYDLZORWQV-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two privileged structural motifs: the indolin-2-one scaffold and the cyclopropanecarboxamide group. The indolin-2-one core is a well-known structure in pharmaceutical research. Scientific literature indicates that derivatives based on this scaffold are investigated for a wide range of potential therapeutic applications, including treatments for central nervous system (CNS) disorders such as schizophrenia, Alzheimer's disease, and major depressive disorder . The specific substitution with a methyl group at the 1-position (N1) is a common modification explored in these research compounds. The cyclopropanecarboxamide moiety is highly valued in rational drug design. Its rigid, three-membered ring conformation can enhance a compound's binding affinity and selectivity towards biological targets. Furthermore, this group is reported to influence key pharmacokinetic properties, potentially leading to improved metabolic stability and enhanced brain permeability in pre-clinical research models . The integration of this group with heterocyclic systems via amide bonds is a established strategy in the synthesis of compounds with anticancer and antiproliferative activities, as demonstrated in studies on structurally related 1-phenylcyclopropanecarboxamide derivatives . This compound is intended for research and development purposes only, specifically for use in in vitro biological screening and as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical research. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-15-11-5-4-10(6-9(11)7-12(15)16)14-13(17)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYSXYDLZORWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of 1-methyl-2-oxoindoline with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide exerts its effects involves the inhibition of specific enzymes and pathways. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation. The compound’s interaction with these molecular targets can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane Rigidity : The cyclopropane ring is a common feature, likely enhancing metabolic stability and binding affinity through restricted rotation .
  • Indolin vs. Indole : The target compound’s 2-oxoindolin group differs from indole derivatives (e.g., in ) by the presence of a lactam ring, which may influence solubility and hydrogen-bonding interactions .

Key Observations :

  • Anticonvulsant Potential: The target compound’s structural similarity to isatin derivatives (e.g., ) suggests possible anticonvulsant activity, though substitution at the 5-position (methyl vs. bromo in ) may modulate efficacy .
  • Metabolic Stability: Fluorinated analogs like lemborexant exhibit enhanced bioavailability due to fluorine’s metabolic resistance, whereas non-fluorinated compounds (e.g., target compound) may have shorter half-lives .
  • Target Specificity : The indolin scaffold in the target compound contrasts with thiazole or triazole rings in fungicidal agents (), implying divergent biological targets .

Physicochemical Properties and Challenges

  • Isomerism : highlights the presence of inseparable isomers in cyclopropanecarboxamide derivatives, which could complicate purification and activity assessment for the target compound .
  • Elemental Analysis Discrepancies: In , theoretical vs. experimental C/H/N values showed minor deviations (e.g., 69.38% vs.
  • Crystallography : Structural analogs (e.g., ) were characterized using X-ray diffraction, but the target compound’s conformational details remain unstudied in the provided evidence .

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